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Cat. No.: B1140482 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Opening Statement: Drimentine A, a structurally complex terpenylated diketopiperazine

alkaloid, stands as a testament to the biosynthetic prowess of actinomycete bacteria. Isolated

from Streptomyces sp., this natural product has garnered significant interest within the scientific

community due to its unique molecular framework, a hybrid of pyrroloindoline, sesquiterpene,

and diketopiperazine motifs.[1] This technical guide provides a comprehensive overview of the

chemical structure elucidation of Drimentine A, detailing the experimental methodologies and

spectroscopic data that have been instrumental in defining its architecture.

Isolation and General Characteristics
Drimentine A is a member of the drimentine family of alkaloids, a series of natural products

isolated from the fermentation broth of Streptomyces sp. CHQ-64.[1] The isolation of these

compounds typically involves multi-step chromatographic separation of the organic extract of

the bacterial culture.

Table 1: General Characteristics of Drimentine A
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Property Value Reference

Molecular Formula C₃₂H₄₅N₃O₂ [2]

Molecular Weight 503.7 g/mol

Class
Terpenylated Diketopiperazine

Alkaloid
[1]

Origin Streptomyces sp. CHQ-64 [1]

Spectroscopic Data and Structure Elucidation
The definitive structure of Drimentine A was established through a combination of high-

resolution mass spectrometry and extensive one- and two-dimensional nuclear magnetic

resonance (NMR) spectroscopy.

Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was crucial in

determining the molecular formula of Drimentine A.

Table 2: High-Resolution Mass Spectrometry Data for Drimentine A

Ion Calculated m/z Measured m/z Reference

[M+H]⁺ 504.3590 504.3580 [2]

The observed mass-to-charge ratio is consistent with the molecular formula C₃₂H₄₅N₃O₂. The

fragmentation pattern observed in MS/MS experiments would provide further structural

information by identifying characteristic losses of fragments from the parent ion, although

specific fragmentation data for Drimentine A is not readily available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The intricate carbon and proton framework of Drimentine A was elucidated through a suite of

NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC. While a complete,
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tabulated dataset from a single primary source is not available in the public domain, data has

been compiled from various sources, primarily a study on its biosynthesis.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Drimentine A (in DMSO-d₆)

Position δC (ppm)
δH (ppm), Multiplicity (J in
Hz)

2 - 6.98 (d, 2.5)

4 - 7.26 (d, 8.0)

5 - 6.92 (t, 7.5)

6 - 7.01 (m)

7 - 7.51 (d, 7.9)

10 - 2.67

Other protons and carbons
Data not fully available in a

single source

Note: The available data is incomplete. A full, unambiguous assignment would require the

original publication on the structure elucidation. The ¹H NMR spectrum in DMSO-d₆ shows

characteristic signals for the aromatic protons of the indole moiety.[3]

Stereochemistry
The relative and absolute stereochemistry of Drimentine A was determined through the

analysis of NOESY/ROESY correlations and by comparison with the stereochemistry of other

members of the drimentine family, which were often confirmed by X-ray crystallography or total

synthesis. Key ROESY/NOESY correlations would reveal through-space proximities between

specific protons, allowing for the determination of the relative configuration of the

stereocenters. The absolute configuration is often established by biosynthetic considerations

and comparison of circular dichroism (CD) spectra with known compounds.

Experimental Protocols
Fermentation and Extraction (General Protocol)
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A general protocol for the production and extraction of drimentine alkaloids from Streptomyces

sp. involves the following steps:

Fermentation: The Streptomyces sp. CHQ-64 strain is cultured in a suitable liquid medium

under controlled conditions (temperature, pH, aeration) to promote the production of

secondary metabolites.

Extraction: The fermentation broth is harvested, and the mycelium is separated from the

supernatant. Both are typically extracted with an organic solvent such as ethyl acetate or

butanol.

Concentration: The organic extracts are combined and concentrated under reduced pressure

to yield a crude extract.

Isolation and Purification (General Protocol)
The crude extract is subjected to a series of chromatographic techniques to isolate the

individual drimentine alkaloids.

Initial Fractionation: The crude extract is often first fractionated using vacuum liquid

chromatography (VLC) or column chromatography over silica gel with a gradient of solvents

of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).

Fine Purification: Fractions containing the compounds of interest are further purified using

repeated column chromatography, preparative thin-layer chromatography (TLC), or high-

performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18)

and a suitable solvent system (e.g., methanol-water or acetonitrile-water).

Spectroscopic Analysis
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC, ROESY/NOESY)

are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or

Orbitrap mass spectrometer to determine the accurate mass and molecular formula.
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Biosynthetic Pathway and Experimental Workflow
The biosynthesis of Drimentine A involves a complex interplay of enzymes, including a

cyclodipeptide synthase (CDPS), a prenyltransferase, and a terpene cyclase. The logical

workflow for elucidating this pathway is depicted below.
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Caption: Workflow for the elucidation of the Drimentine A biosynthetic pathway.

Conclusion
The chemical structure of Drimentine A has been rigorously established through the

application of modern spectroscopic techniques. This complex natural product continues to be

a subject of interest for synthetic chemists and those involved in drug discovery. A complete

understanding of its structure and stereochemistry is paramount for any future investigations

into its biological activity and potential therapeutic applications. Further research to obtain a

complete and publicly available set of spectroscopic data from the original isolation studies

would be of great benefit to the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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